(R)-Diphenylprolinol tert-butyldimethylsilyl ether

Catalog No.
S973633
CAS No.
1236033-34-3
M.F
C23H33NOSi
M. Wt
367.608
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Diphenylprolinol tert-butyldimethylsilyl ether

CAS Number

1236033-34-3

Product Name

(R)-Diphenylprolinol tert-butyldimethylsilyl ether

IUPAC Name

tert-butyl-[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-dimethylsilane

Molecular Formula

C23H33NOSi

Molecular Weight

367.608

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m1/s1

InChI Key

YJFSFDYMOMREQP-OAQYLSRUSA-N

SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3

Asymmetric Catalysis:

(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a valuable chiral ligand in asymmetric catalysis, a field of chemistry focused on creating molecules with a specific handedness (chirality). This molecule's ability to differentiate between enantiomers (mirror-image molecules) allows it to control the stereochemical outcome of various reactions []. It is particularly useful in aldol reactions, Mannich reactions, and Diels-Alder reactions, where it influences the formation of one enantiomer over the other [, ].

Organocatalysis:

This compound also serves as an organocatalyst, meaning it participates in a reaction without being consumed itself. Its unique structure allows it to activate various substrates and promote their transformation through various mechanisms, including Brønsted acid-base catalysis and hydrogen bonding []. This application finds use in diverse reactions like C-C bond formation, cycloadditions, and rearrangements, offering an environmentally friendly alternative to traditional metal-based catalysts [].

(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a chiral compound with the molecular formula C23H33NOSi and a molecular weight of approximately 367.6 g/mol. It is recognized as a derivative of diphenylprolinol, which is a proline analog known for its utility in asymmetric synthesis. The tert-butyldimethylsilyl ether functional group serves primarily as a protecting group for alcohols in organic synthesis, providing stability and facilitating various

R-Diphenylprolinol TBS itself doesn't exhibit significant activity. Its importance lies in its ability to be transformed into chiral Brønsted acid catalysts. These catalysts function by activating substrates through a combination of hydrogen bonding and steric interactions with their chiral framework. This activation lowers the energy barrier for specific reaction pathways, leading to the formation of products with high enantioselectivity [].

, primarily due to the presence of the silyl ether group. Key reactions include:

  • Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under mild acidic or fluoride conditions, regenerating the free alcohol.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack electrophilic centers within the molecule.
  • Asymmetric Synthesis: As a chiral auxiliary, (R)-Diphenylprolinol tert-butyldimethylsilyl ether can facilitate asymmetric transformations, enhancing enantioselectivity in various synthetic pathways .

The synthesis of (R)-Diphenylprolinol tert-butyldimethylsilyl ether typically involves:

  • Preparation of Diphenylprolinol: This is often achieved through the reaction of proline with appropriate aromatic aldehydes.
  • Silylation Reaction: The diphenylprolinol is then treated with tert-butyldimethylsilyl chloride in the presence of a base (such as imidazole or triethylamine) to form the silyl ether. This step is crucial for protecting the hydroxyl group during subsequent reactions .

(R)-Diphenylprolinol tert-butyldimethylsilyl ether finds applications primarily in organic synthesis:

  • Protecting Group: It is widely used as a protecting group for alcohols during multi-step syntheses.
  • Asymmetric Synthesis: It plays a significant role in synthesizing complex molecules with high enantiomeric purity, particularly in pharmaceuticals and agrochemicals.
  • Catalyst Development: Its derivatives are explored for developing new catalysts that enhance reaction efficiency and selectivity.

Interaction studies involving (R)-Diphenylprolinol tert-butyldimethylsilyl ether mainly focus on its role as a chiral auxiliary and protecting group. Research indicates that it can influence reaction pathways and product distributions in asymmetric synthesis. Additionally, studies on its interactions with other reagents during synthesis provide insights into optimizing reaction conditions for improved yields and selectivity .

Several compounds exhibit structural and functional similarities to (R)-Diphenylprolinol tert-butyldimethylsilyl ether. These include:

Compound NameStructure TypeUnique Features
(S)-Diphenylprolinol tert-butyldimethylsilyl etherChiral Proline DerivativeOpposite chirality; used for different enantiomeric syntheses
(R)-DiphenylprolinolChiral Proline AnalogLacks silyl protection; used directly in reactions
(R)-α-MethylbenzylamineAmineUsed as an alternative chiral auxiliary; different reactivity
Tert-butyldimethylsilyl chlorideSilyl ChlorideCommon reagent for introducing silyl groups; not chiral

These compounds highlight the uniqueness of (R)-Diphenylprolinol tert-butyldimethylsilyl ether in its protective capabilities and its specific applications in asymmetric synthesis .

Wikipedia

(2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine

Dates

Modify: 2024-04-14

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